molecular formula C8H9F3N2 B14861163 5-Aminomethyl-2-methyl-3-(trifluoromethyl)pyridine

5-Aminomethyl-2-methyl-3-(trifluoromethyl)pyridine

Cat. No.: B14861163
M. Wt: 190.17 g/mol
InChI Key: SHGSKVDBXNQCKT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Aminomethyl-2-methyl-3-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common method includes the reaction of 2-methyl-3-(trifluoromethyl)pyridine with formaldehyde and ammonia under controlled conditions to introduce the aminomethyl group . The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial settings to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

5-Aminomethyl-2-methyl-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups into the pyridine ring .

Scientific Research Applications

5-Aminomethyl-2-methyl-3-(trifluoromethyl)pyridine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of drugs targeting specific enzymes and receptors.

    Industry: Utilized in the production of agrochemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Aminomethyl-2-methyl-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, making it effective in modulating biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Aminomethyl-2-methyl-3-(trifluoromethyl)pyridine is unique due to the presence of both the aminomethyl and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. This combination makes it particularly valuable in the synthesis of complex molecules and in applications requiring high specificity and potency .

Properties

Molecular Formula

C8H9F3N2

Molecular Weight

190.17 g/mol

IUPAC Name

[6-methyl-5-(trifluoromethyl)pyridin-3-yl]methanamine

InChI

InChI=1S/C8H9F3N2/c1-5-7(8(9,10)11)2-6(3-12)4-13-5/h2,4H,3,12H2,1H3

InChI Key

SHGSKVDBXNQCKT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=N1)CN)C(F)(F)F

Origin of Product

United States

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